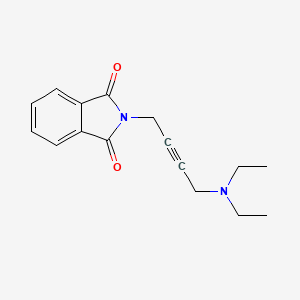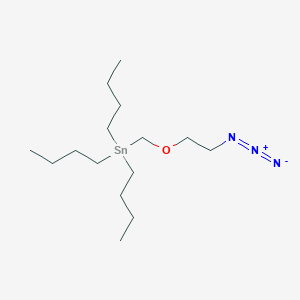![molecular formula C9H16ClNO2 B2527645 Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride CAS No. 2241138-56-5](/img/structure/B2527645.png)
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-8(11)7-5-10-6-9(7)3-2-4-9;/h7,10H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Peptide Synthesis and Dipeptide Synthons
- Giovanni Suter et al. (2000) highlighted the synthesis of a novel class of dipeptide synthons, demonstrating their potential in peptide synthesis through the successful preparation of a nonapeptide analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This indicates the compound's utility in constructing complex peptide structures Suter, G., Stoykova, S., Linden, A., & Heimgartner, H. (2000).
Organic Synthesis and Chemical Transformations
- A. Molchanov et al. (2003) explored the reactivity of substituted methyl triazabicyclooctene and triazaspiro[4.4]nonene carboxylates with iodinating agents, leading to the formation of various iodinated products. This research shows the compound's versatility in organic synthesis Molchanov, A., Stepakov, A. V., Boitsov, V., Kopf, J., & Kostikov, R. R. (2003).
Catalytic Transformations
- [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates, related to the core structure of the query compound, undergo catalytic hydrogenation to form substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, showcasing the potential for catalytic transformations in synthesizing spirocyclic compounds A. Sukhorukov, A. V. Lesiv, Yulia A. Khomutova, S. Ioffe, & Y. Nelyubina (2008).
Drug Discovery and Development
- The construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes was reported by D. Li, M. Rogers-Evans, & E. Carreira (2013), underlining the compound's relevance in generating structurally diverse and novel scaffolds for potential therapeutic agents Li, D., Rogers-Evans, M., & Carreira, E. (2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
methyl 6-azaspiro[3.4]octane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGBUUDMFSAURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2527570.png)


![7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527575.png)


![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)

